

Technical Guide: Spectral Analysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile

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Compound of Interest

Compound Name:	3-Fluoro-5-(trifluoromethyl)benzonitrile
Cat. No.:	B106752

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Introduction

3-Fluoro-5-(trifluoromethyl)benzonitrile, with the CAS number 149793-69-1, is a key intermediate in organic synthesis.^[1] Its molecular formula is C₈H₃F₄N, and it has a molecular weight of approximately 189.11 g/mol.^{[2][3]} This compound is a light yellow liquid under standard conditions.^[1] The unique arrangement of a nitrile group, a fluorine atom, and a trifluoromethyl group on the benzene ring makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.^[1] A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and quality control in these applications. This guide provides a detailed overview of the spectral data for **3-Fluoro-5-(trifluoromethyl)benzonitrile** and the experimental protocols for their acquisition.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₃ F ₄ N	[2][3]
Molecular Weight	189.11 g/mol	[2][3]
Appearance	Light yellow liquid	[1]
CAS Number	149793-69-1	[2]

Spectroscopic Data

The structural characterization of **3-Fluoro-5-(trifluoromethyl)benzonitrile** is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3-Fluoro-5-(trifluoromethyl)benzonitrile**, ^1H NMR, ^{13}C NMR, and ^{19}F NMR provide definitive structural information.

^1H NMR Data

The ^1H NMR spectrum provides information about the aromatic protons.

Chemical Shift (ppm)	Multiplicity	Assignment
Data not available	Data not available	Aromatic Protons

^{13}C NMR Data

The ^{13}C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment | ---|---|---| | Data not available | C1-C8 |

^{19}F NMR Data

The ^{19}F NMR spectrum is crucial for confirming the presence and environment of the fluorine-containing groups.

Chemical Shift (ppm)	Multiplicity	Assignment
Data not available	Data not available	$-\text{CF}_3$, Ar-F

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available	Data not available	C≡N stretch
Data not available	Data not available	C-F stretch
Data not available	Data not available	C-H stretch (aromatic)
Data not available	Data not available	C=C stretch (aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. The data presented here is from Electron Ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Assignment
189	Data not available	[M] ⁺ (Molecular Ion)
170	Data not available	[M-F] ⁺
139	Data not available	[M-CF ₂] ⁺

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: A solution of **3-Fluoro-5-(trifluoromethyl)benzonitrile** is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

- ^1H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
- ^{19}F NMR: The spectrum is acquired to observe the signals from the fluorine nuclei.

Infrared (IR) Spectroscopy

Sample Preparation: As **3-Fluoro-5-(trifluoromethyl)benzonitrile** is a liquid, the IR spectrum can be obtained using the neat liquid technique. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum. The data is typically collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder (for KBr plates) or clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

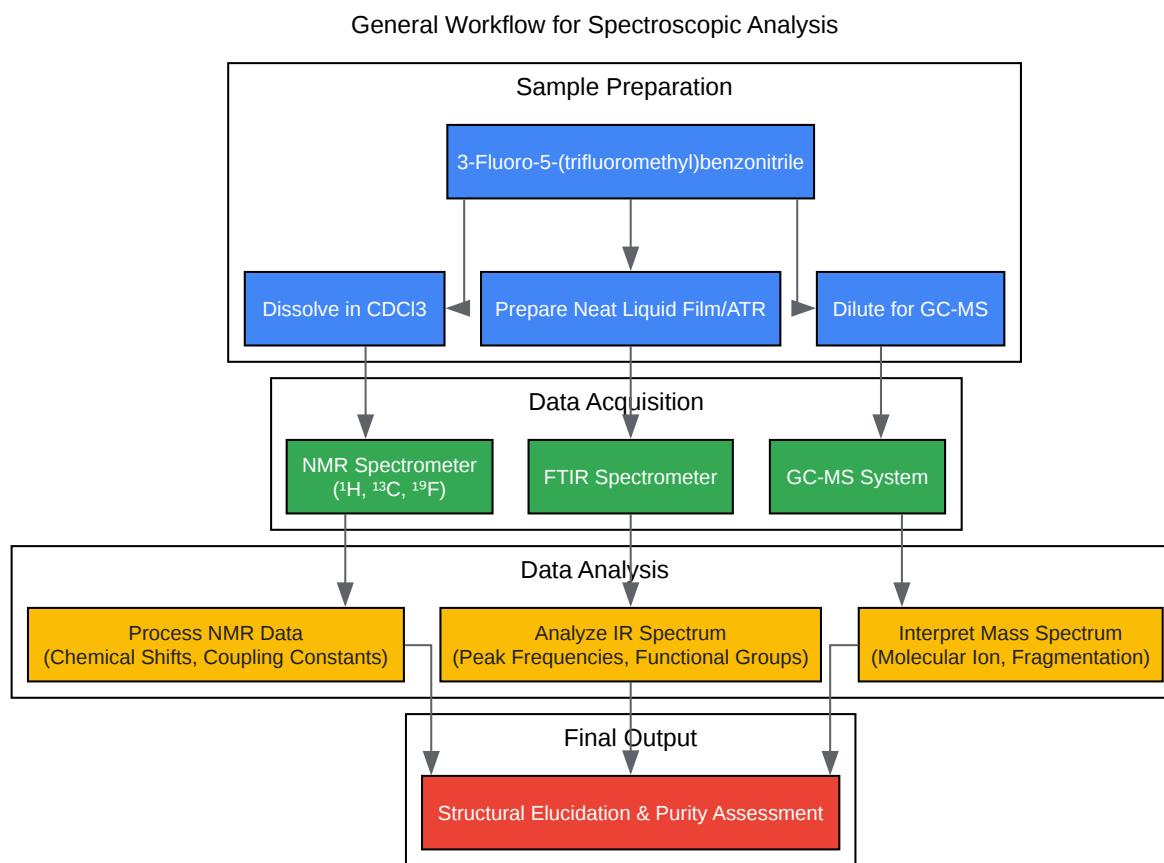
Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Instrumentation and Data Acquisition: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of each fragment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **3-Fluoro-5-(trifluoromethyl)benzonitrile**.



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Caption: Workflow for spectroscopic analysis.

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